![molecular formula C11H10ClNO6 B14275974 Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate CAS No. 134403-97-7](/img/structure/B14275974.png)
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a chlorocarbonyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate typically involves the esterification of 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid.
Reduction: Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group. The chlorocarbonyl group can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the chlorocarbonyl group and has different reactivity.
Ethyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and applications. The presence of both a nitro group and a chlorocarbonyl group provides opportunities for selective modifications and the synthesis of novel derivatives.
Eigenschaften
CAS-Nummer |
134403-97-7 |
|---|---|
Molekularformel |
C11H10ClNO6 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
methyl 4-(2-carbonochloridoyloxyethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)8-3-2-7(4-5-19-11(12)15)9(6-8)13(16)17/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
IVUGLCSENVBVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)CCOC(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



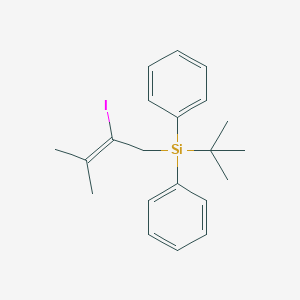

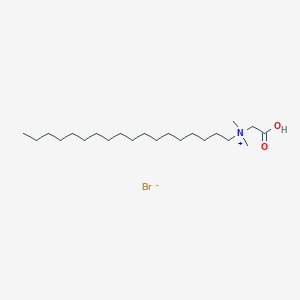
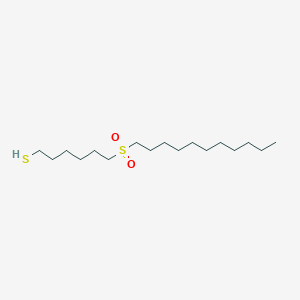


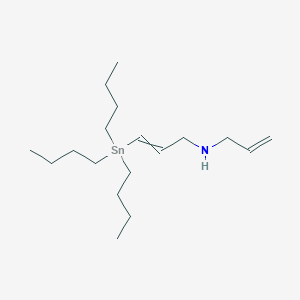

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
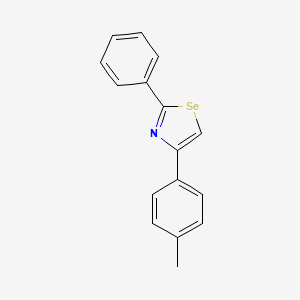

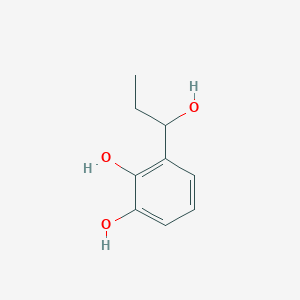
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
